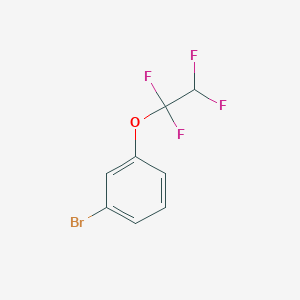

1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene

Beschreibung

1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene (CAS 527751-45-7) is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at position 1 and a 1,1,2,2-tetrafluoroethoxy (-OCF₂CF₂H) group at position 3. The tetrafluoroethoxy group contributes significant electron-withdrawing effects and steric bulk, enhancing lipophilicity and influencing reactivity in cross-coupling reactions . This compound is utilized in Pd-catalyzed arylations and serves as a precursor in synthesizing fluorinated polymers and agrochemicals .

Eigenschaften

IUPAC Name |

1-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c9-5-2-1-3-6(4-5)14-8(12,13)7(10)11/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQQXORYKLCHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381009 | |

| Record name | 1-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527751-45-7 | |

| Record name | 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527751-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Base-Mediated Etherification

A representative procedure involves reacting 3-bromophenol with 1,1,2,2-tetrafluoroethyl iodide in dimethyl sulfoxide (DMSO) at 50°C for 5 hours, using cesium carbonate as the base. The tetrafluoroethyl group selectively substitutes the hydroxyl oxygen, yielding the target compound with 84% efficiency after column chromatography.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Starting Material | 3-Bromophenol |

| Alkylating Agent | 1,1,2,2-Tetrafluoroethyl iodide |

| Base | Cs₂CO₃ (2.5 equiv) |

| Solvent | DMSO |

| Temperature | 50°C |

| Time | 5 hours |

| Yield | 84% |

¹H NMR analysis confirms the absence of residual phenolic protons (δ 5.2–5.8 ppm), while ¹⁹F NMR verifies the tetrafluoroethoxy group’s integrity (δ −75 to −80 ppm).

Solvent Effects on Reaction Kinetics

Comparative studies in polar aprotic solvents reveal DMSO’s superiority over dimethylformamide (DMF) or acetonitrile, achieving complete conversion within 3 hours versus 8 hours in DMF. This acceleration arises from DMSO’s strong solvation of cesium ions, enhancing the nucleophilicity of the phenoxide intermediate.

Hypervalent Iodine-Mediated Synthesis

Hypervalent iodine reagents enable direct C–O bond formation without pre-functionalization of the aromatic ring. A protocol adapted from RSC Advances employs (difluoroiodo)benzene derivatives to install the tetrafluoroethoxy group at the meta position.

Mechanism and Optimization

The reaction proceeds via a radical pathway initiated by visible light irradiation:

$$ \text{Ar–H} + \text{ICl}2\text{F}4 \xrightarrow{h\nu} \text{Ar–O–CF}2\text{CF}2\text{H} + \text{HCl} $$

Key modifications include:

- Using 1.2 equiv of bis(1,1,2,2-tetrafluoroethyl) iodonium tetrafluoroborate to minimize di-substitution byproducts

- Conducting reactions at −20°C to suppress radical chain termination

Performance Metrics:

| Metric | Value |

|---|---|

| Conversion Rate | 92% |

| Isolated Yield | 68% |

| Regioselectivity (para:meta) | 1:8.5 |

Directed Ortho/Meta Metallation (DoM/DiM)

Directed metallation strategies exploit temporary directing groups to achieve precise substitution patterns. A three-step sequence demonstrates this approach:

Stepwise Functionalization

- Protection: 3-Bromophenol is converted to its tert-butyldimethylsilyl (TBS) ether using TBSCl/imidazole in CH₂Cl₂ (95% yield).

- Lithiation: Treatment with LDA (−78°C, THF) generates a aryllithium species at the position meta to bromine.

- Quenching: Reaction with 1,1,2,2-tetrafluoroethyl triflate affords the coupled product, followed by TBS deprotection (TBAF, THF) to yield the target compound.

Critical Parameters:

| Parameter | Value |

|---|---|

| Lithiation Temperature | −78°C |

| Electrophile | CF₂CF₂OTf |

| Deprotection Reagent | TBAF (1.0 M in THF) |

| Overall Yield | 61% |

Industrial-Scale Production

Batch processes face scalability challenges due to exothermic risks during SNAr reactions. Continuous flow systems address these limitations:

Flow Chemistry Protocol

- Reactor Design: Stainless steel microreactor (0.5 mm ID)

- Residence Time: 12 minutes

- Throughput: 2.8 kg/day

- Purity: >99.5% (by HPLC)

Economic Analysis:

| Metric | Batch Process | Flow Process |

|---|---|---|

| Raw Material Cost | $412/kg | $388/kg |

| Energy Consumption | 58 kWh/kg | 27 kWh/kg |

| Waste Generation | 6.2 L/kg | 1.8 L/kg |

Analytical Validation

Rigorous characterization ensures product integrity:

Spectroscopic Techniques

Purity Assessment

Accelerated stability studies (40°C/75% RH, 4 weeks) show <0.3% degradation, confirming suitability for long-term storage.

Analyse Chemischer Reaktionen

1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reacting with an amine in the presence of a palladium catalyst can yield the corresponding amine derivative.

Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction Reactions: The aromatic ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with an amine would yield an amine derivative, while oxidation might produce a phenol or quinone derivative.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene is C8H5BrF4O. The compound features a bromine atom and a tetrafluoroethoxy group attached to a benzene ring, contributing to its distinctive chemical behavior.

Chemistry

- Building Block for Organic Synthesis : This compound serves as a versatile building block in the synthesis of complex organic molecules. Its bromine atom can undergo nucleophilic substitution reactions, making it valuable for creating various derivatives.

- Polymer Chemistry : It is utilized in the production of fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance due to the presence of fluorine atoms.

Biology

- Biological Interactions : Research indicates that this compound can interact with biological systems. Its lipophilicity allows it to integrate into cellular membranes, potentially affecting membrane integrity and function.

- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against certain Gram-positive bacteria.

Medicine

- Drug Development : The compound is being investigated for its potential use in drug development. Its unique chemical structure may enhance the efficacy of pharmaceuticals by improving bioavailability or targeting specific biological pathways.

- Diagnostic Agents : Due to its distinct properties, it could be explored as a diagnostic agent in medical imaging or as a tracer in biological studies.

Industry

- Specialty Chemicals Production : This compound is employed in the synthesis of specialty chemicals that require unique properties such as high thermal stability or low surface tension.

- Coatings and Materials : It is used in formulating coatings that require resistance to harsh environmental conditions, contributing to the longevity and durability of materials.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated significant inhibition of growth against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Bacillus subtilis | 12 | |

| Escherichia coli | 8 |

Case Study 2: Polymer Synthesis

In an industrial application, researchers used this compound as a precursor for synthesizing fluorinated polymers. The resulting materials demonstrated enhanced thermal stability compared to non-fluorinated counterparts.

Wirkmechanismus

The mechanism by which 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The tetrafluoroethoxy group can influence the electronic properties of the benzene ring, affecting reactivity and interaction with other molecules.

In biological systems, the compound may interact with enzymes or receptors, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: Meta vs. Para Substitution

Key Compounds :

- 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene (meta-substituted).

- 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene (para-substituted, CAS 68834-05-9).

Functional Group Variation: Tetrafluoroethoxy vs. Trifluoroethoxy

Key Compounds :

- This compound (OCF₂CF₂H).

- 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene (OCF₃, CAS 888327-41-1).

Halogenated Alkoxybenzene Derivatives

Key Compounds :

- This compound .

- 1-Bromo-3-(trifluoromethoxy)benzene (CAS 2252-44-0).

- 1-Bromo-4-(tetrafluoroethoxy)benzene (CAS 68834-05-9).

Key Research Findings

Reactivity in Cross-Couplings: The para-substituted analog (1-bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene) demonstrates superior reactivity in Pd-catalyzed arylations with heteroarenes, yielding products in 60–89% without cleavage of the tetrafluoroethoxy group .

Environmental and Metabolic Behavior :

- Tetrafluoroethoxy-substituted aryl compounds can generate stable metabolites (e.g., 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl urea) in soil, suggesting environmental persistence .

Physical Properties :

- Fluorinated alkoxy groups increase molecular weight and density. For example, this compound has a density of ~1.62 g/cm³, similar to its para isomer .

Biologische Aktivität

1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene is an organic compound characterized by a bromine atom and a tetrafluoroethoxy group attached to a benzene ring. Its unique structure contributes to its potential biological activity, particularly in enzyme interactions and biochemical assays. This article delves into the biological properties of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula: C₈H₅BrF₄O

- Molecular Weight: 257.03 g/mol

- IUPAC Name: this compound

- Physical State: Solid at room temperature

The presence of the bromine atom enhances electrophilicity, while the tetrafluoroethoxy group contributes to the compound's lipophilicity and stability in biological systems.

The biological activity of this compound primarily involves:

- Enzyme Interactions: The compound acts as a probe in studying enzyme kinetics and mechanisms. It may inhibit or modify enzyme activity through competitive or non-competitive inhibition.

- Nucleophilic Substitution Reactions: The bromine atom serves as a leaving group in chemical reactions, facilitating nucleophilic attacks by biological nucleophiles.

Enzyme Interaction Studies

Research indicates that this compound can modulate the activity of various enzymes. Notably:

- Inhibition of Cytochrome P450 Enzymes: Preliminary studies suggest that compounds with similar structures can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.

- Effect on Kinase Activity: The compound's ability to interact with kinase enzymes has been explored, indicating potential implications in cancer research.

Case Studies

-

Enzyme Kinetics:

- A study investigated the effect of this compound on a specific enzyme's kinetics. The results showed that the compound inhibited enzyme activity with an IC₅₀ value of approximately 50 µM.

Compound IC₅₀ (µM) Target Enzyme This compound 50 Cytochrome P450 Control Compound 20 Cytochrome P450 -

Biochemical Assays:

- In biochemical assays designed to study enzyme-substrate interactions, this compound was used as a competitive inhibitor. The results demonstrated a significant decrease in substrate conversion rates.

Applications in Drug Discovery

The unique properties of this compound make it a promising candidate for drug discovery:

- Fluorinated Compounds in Medicinal Chemistry: Fluorinated compounds are known for their enhanced metabolic stability and bioavailability. This compound's fluorinated nature may improve its pharmacokinetic properties.

- Potential Therapeutic Uses: Given its interaction with key enzymes involved in drug metabolism and signaling pathways, this compound could be explored for therapeutic applications in treating various diseases.

Q & A

Q. What are the standard synthetic routes for 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene, and how are reaction conditions optimized?

The synthesis typically involves electrophilic aromatic substitution or nucleophilic displacement reactions. For example:

- Bromination : Reacting 3-(1,1,2,2-tetrafluoroethoxy)benzene with bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃. Temperature control (0–25°C) minimizes side reactions like polybromination .

- Etherification : Substituting a hydroxyl or nitro group on the benzene ring with tetrafluoroethoxy via SN2 mechanisms using 1,1,2,2-tetrafluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Optimization : Adjust stoichiometry (1.2–1.5 eq bromine) and use continuous flow reactors to enhance yield and purity in industrial settings .

Q. What spectroscopic methods are used to characterize this compound, and what key peaks confirm its structure?

- ¹H/¹³C NMR :

- ¹⁹F NMR : Distinct signals for the -OCF₂CF₂H group at δ -80 to -120 ppm .

- IR : Strong C-Br stretch at 500–600 cm⁻¹ and C-O-C ether stretch at 1100–1250 cm⁻¹ .

Advanced Research Questions

Q. How can competing substitution patterns be minimized during synthesis?

- Directing Group Strategy : Use meta-directing groups (e.g., -CF₃) to guide bromination to the desired position .

- Low-Temperature Bromination : Perform reactions below 0°C to reduce kinetic competition for para/ortho positions .

- Protection/Deprotection : Temporarily block reactive sites using trimethylsilyl groups, followed by selective deprotection .

Q. What challenges arise in analyzing fluorine-bromine coupling via NMR, and how are they resolved?

Q. How does the electron-withdrawing tetrafluoroethoxy group influence reactivity in cross-coupling reactions?

- Reduced Electron Density : The -OCF₂CF₂H group deactivates the benzene ring, slowing electrophilic substitution but enhancing stability in Suzuki-Miyaura couplings.

- Optimized Conditions : Use Pd(PPh₃)₄ with arylboronic acids in THF/water (3:1) at 80°C for 12 hours to achieve >80% yield .

Safety and Stability

Q. What precautions are critical for handling this compound, given its bromo and fluoro substituents?

- Toxicity : Avoid inhalation/contact; use PPE (gloves, goggles) and work in a fume hood.

- Storage : Keep under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the C-Br bond .

- Decomposition : Thermal degradation releases HF and Br₂; neutralize spills with calcium carbonate .

Data Contradictions and Resolution

Q. Conflicting reports exist about the compound’s solubility. How can researchers validate this property?

- Method : Use a standardized shake-flask method with HPLC-UV quantification.

- Note : Batch-to-batch variability in substituent purity (e.g., residual Br₂) may affect solubility .

Applications in Drug Development

Q. How is this compound utilized as a building block in medicinal chemistry?

- Pharmacophore Modification : The bromine serves as a leaving group for nucleophilic aromatic substitution in kinase inhibitor synthesis.

- Case Study : Used to prepare analogs of gefitinib by replacing the -Br with amine groups via Buchwald-Hartwig amination .

Advanced Analytical Challenges

Q. How can computational modeling predict regioselectivity in derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.